molecular formula C18H14ClFN2O2 B2977535 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-95-5

2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2977535
CAS RN: 898461-95-5
M. Wt: 344.77
InChI Key: LHJXDUDDDNTLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It contains a quinazolinone moiety, which is a type of heterocyclic compound . Quinazolinones are known for their wide range of biological activities, including anti-HIV, anticancer, antifungal, antibacterial, and many others .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a quinazolinone core with various substitutions. Quinazolinones can be classified into different categories based on the substitution patterns of the ring system . The specific structure of this compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Quinazolinones are known to exhibit a broad spectrum of biological activities, which can be attributed to their ability to interact with various biological targets . The specific chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used.

Scientific Research Applications

Antibacterial Drug Synthesis

This compound is an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug . Ciprofloxacin is widely used to treat a variety of bacterial infections, making this compound critical in the development of effective treatments.

Antiseptic Production

The related compound, 2-chloro-6-fluorobenzaldehyde, is used in the production of antiseptics like dicloxacillin and flucloxacillin . These are beta-lactam antibiotics used to treat bacterial infections, and the compound’s role in their synthesis is vital for medical applications.

Pesticide Manufacturing

It also plays a role in the production of pesticides. The ability to create effective pesticides is crucial for protecting crops and ensuring food security .

Biological Potential in Inflammation Treatment

Indole derivatives, which share a similar structure with the compound, have shown significant anti-inflammatory and analgesic activities . This suggests potential applications in developing new treatments for inflammation and pain relief.

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely depending on their specific structure and the biological target they interact with . Some quinazolinones are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .

Future Directions

Quinazolinones are a promising class of compounds with a wide range of biological activities . Future research could focus on synthesizing new quinazolinone derivatives with different substitutions, in order to discover compounds with improved activity or novel mechanisms of action. Additionally, more detailed studies could be conducted to better understand the physical and chemical properties of these compounds, as well as their safety and potential hazards.

properties

IUPAC Name

2-chloro-6-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-13-2-1-3-14(20)16(13)18(24)21-12-8-10-4-5-15(23)22-7-6-11(9-12)17(10)22/h1-3,8-9H,4-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJXDUDDDNTLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

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